3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
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Overview
Description
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of dichloro, dimethylphenyl, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Substituted benzamides.
Oxidation: Quinones.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide
- 4-nitro-N-ethyl-N-(ethylcarbamoyl)benzamide
Uniqueness
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of both dichloro and methoxy groups, which confer distinct chemical properties and reactivity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for medicinal and materials research .
Properties
IUPAC Name |
3,5-dichloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-5-4-6-10(2)14(9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXBVBZUOXXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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